Adenylate Cyclase 1 (AC1) Inhibition: N-1-Adamantyl-3-methoxypropanamide IC50 Versus Reference AC1 Inhibitors
In a HEK293 cell-based assay measuring inhibition of A23187-stimulated cAMP accumulation, N-1-adamantyl-3-methoxypropanamide exhibited an IC50 of 8.20 μM (8200 nM) against human AC1 [1]. This places its potency approximately 3.6-fold weaker than the reference AC1 inhibitor ST034307 (IC50 = 2.3 μM) and approximately 31.5-fold weaker than the more potent AC10142A (IC50 = 0.26 μM) [2]. The compound therefore occupies a defined, moderate potency window in the AC1 inhibition landscape, making it suitable for applications where extreme potency is not required and where scaffold novelty offers advantages in selectivity profiling or intellectual property positioning.
| Evidence Dimension | AC1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8.20 μM (8200 nM) |
| Comparator Or Baseline | ST034307 (2.3 μM); AC10142A (0.26 μM) |
| Quantified Difference | Target compound is 3.6-fold less potent than ST034307; 31.5-fold less potent than AC10142A |
| Conditions | HEK293 cells expressing human AC1; A23187-stimulated cAMP accumulation assay; 30 min preincubation |
Why This Matters
Defines the compound's exact AC1 potency tier, enabling researchers to select it for assays requiring moderate inhibition or to avoid the steep dose-response of more potent tool compounds.
- [1] BindingDB. BDBM50521086 (CHEMBL4442687). IC50: 8.20E+3 nM. Assay: Inhibition of human AC1 expressed in HEK293 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521086 (accessed 2026-04-18). View Source
- [2] PeptideDB. AC10142A. Selective adenylyl cyclase type 1 inhibitor with IC50 of 0.26 μM. https://www.peptidedb.com/compound/ac10142a-2963581-29-3.html (accessed 2026-04-18). View Source
